molecular formula C7H5BrClFO B1376287 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene CAS No. 1261216-28-7

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Cat. No. B1376287
M. Wt: 239.47 g/mol
InChI Key: LWXJTVPIAGWACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFO . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is 1S/C7H5BrClFO/c1-11-6-3-4 (8)2-5 (10)7 (6)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, chloro, fluoro, and methoxy substituents.


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is a solid at room temperature . Its molecular weight is 239.47 .

Scientific Research Applications

Electrochemical Fluorination

The study by Horio et al. (1996) explores the electrochemical fluorination of halobenzenes, which could be related to the synthesis or modification of compounds like 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene. They discuss the mechanism of cathodic dehalogeno-defluorination and the production of various halogenated compounds, which may include or relate to the compound of interest (Horio et al., 1996).

SNAr Reaction and Meta Substitution

Cervera et al. (1996) delve into the SNAr reactions, specifically focusing on meta substitution in halogenated compounds. This study might provide insights into reactions involving compounds like 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene, especially in the context of how different nucleophiles can influence the substitution patterns (Cervera et al., 1996).

Cobalt-Catalysed Carbonylation

Boyarskiy et al. (2010) describe the cobalt-catalysed methoxycarbonylation of polysubstituted halobenzenes. Their research could be relevant to understanding how a compound like 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene might react under similar conditions, particularly in the synthesis of fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

Vibrational Spectra of Halobenzene Cations

The study by Kwon et al. (2002) on the vibrational spectra of halobenzene cations, including their ground and excited electronic states, could provide valuable information on the physical and chemical properties of halogenated compounds similar to 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene. Understanding these properties is essential for various applications in materials science and chemistry (Kwon et al., 2002).

Synthesis of Complex Halogenated Compounds

Hirokawa et al. (2000) report on the synthesis of complex halogenated pyridine derivatives, which might share synthetic pathways or intermediates with the synthesis of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene. Such studies are crucial for developing new pharmaceuticals and materials (Hirokawa et al., 2000).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJTVPIAGWACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268407
Record name 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

CAS RN

1261216-28-7
Record name 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261216-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.